Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC13260939
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2S |
|---|---|
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |
| Standard InChI Key | IXYKJISJRXASMF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g/mol . Its IUPAC name, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate, reflects the substitution pattern on the thiazole ring. Key physicochemical properties include:
-
LogP: ~1.3 (indicating moderate lipophilicity).
-
PSA (Polar Surface Area): 76.66 Ų, suggesting moderate solubility in polar solvents.
The presence of the benzylamino group enhances π-π stacking potential, while the ethyl ester improves metabolic stability compared to free carboxylic acids .
Synthesis and Optimization
Primary Synthetic Routes
Two dominant methods are reported for synthesizing this compound:
Coupling of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate with Benzylamine
This method involves reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with benzylamine under mild conditions. The reaction typically uses coupling agents such as HOBt/EDC in dimethylformamide (DMF) at 50°C, yielding the target compound in 93–97% purity.
One-Pot Halogenation and Cyclization
A novel one-pot protocol employs tribromoisocyanuric acid to halogenate β-keto esters, followed by cyclization with thioureas in aqueous medium. This method offers a streamlined approach with reduced purification steps and yields of 75–85% .
Reaction Optimization
-
Solvent Effects: Ethylene glycol dimethyl ether (monoglyme) and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
-
Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions .
Biological Activities and Mechanisms
Xanthine Oxidase Inhibition
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives exhibit potent xanthine oxidase (XO) inhibitory activity, with IC₅₀ values as low as 3.6 μM (e.g., compound 5j) . The benzylamino group facilitates hydrogen bonding with active-site residues (e.g., Glu802 and Arg880), while the methyl group enhances hydrophobic interactions .
Table 1: XO Inhibitory Activity of Selected Derivatives
| Compound | IC₅₀ (μM) | Key Structural Features |
|---|---|---|
| 5j | 3.6 | Para-nitro substitution on benzyl |
| 5k | 8.1 | Meta-chloro substitution |
| 5l | 9.9 | Ortho-methoxy substitution |
Antioxidant Properties
Select derivatives demonstrate free radical scavenging activity in DPPH assays, with IC₅₀ values of 15.3–19.6 μM. The thiazole core’s electron-rich environment contributes to radical neutralization .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
Anticancer agents: Analogues with fluorophenyl substitutions show sub-micromolar activity against breast (MCF7) and lung (NCI-H1650) cancer cells .
-
Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL).
Probe Development
Functionalized derivatives (e.g., TCO probes 38 and 40) enable target engagement studies via click chemistry, confirming direct binding to mitotic kinesins like HSET .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume